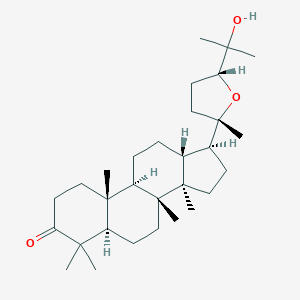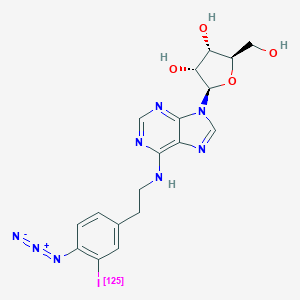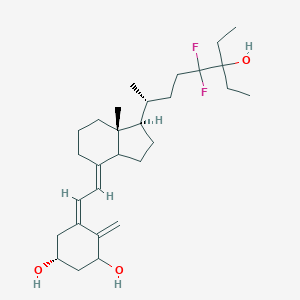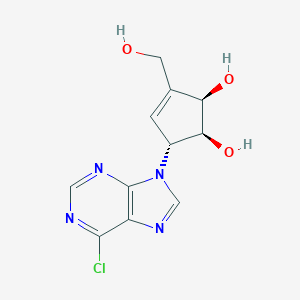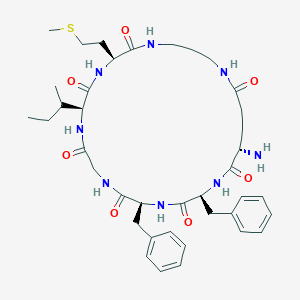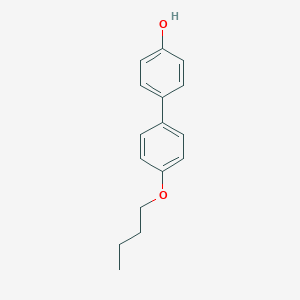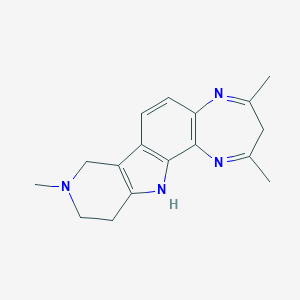
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications. This compound is commonly known as Gelsemine, and it is found in the plant Gelsemium elegans, which is native to East Asia.
Mechanism Of Action
The mechanism of action of Gelsemine is not fully understood, but it is believed to act on the nervous system. Gelsemine has been shown to bind to the GABA-A receptor and modulate its activity, leading to a decrease in neuronal excitability.
Biochemical And Physiological Effects
Gelsemine has several biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Gelsemine has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
One of the advantages of using Gelsemine in lab experiments is its high potency and specificity. Gelsemine has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using Gelsemine is its complex synthesis process, which can make it difficult and expensive to obtain.
Future Directions
There are several future directions for research on Gelsemine. One area of research is in the development of new cancer therapies that utilize Gelsemine's anti-cancer properties. Another area of research is in the development of new drugs that target the GABA-A receptor, which could lead to the development of new treatments for anxiety and insomnia.
In conclusion, Gelsemine is a promising compound with several potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive candidate for further research. While there are still many unknowns about its mechanism of action and potential side effects, continued research on Gelsemine could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of Gelsemine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative and an aldehyde, followed by cyclization to form the pyrrolo-benzodiazepine ring system.
Scientific Research Applications
Gelsemine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that Gelsemine has potent anti-cancer activity and can induce apoptosis in cancer cells.
properties
CAS RN |
107369-99-3 |
|---|---|
Product Name |
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- |
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3 |
InChI Key |
OBGCEHRBOHPYDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Other CAS RN |
107369-99-3 |
synonyms |
2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



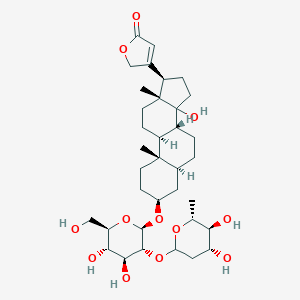

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)


